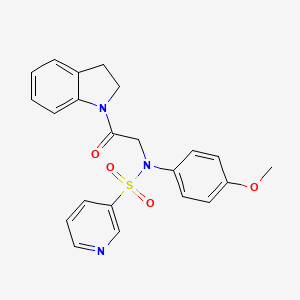

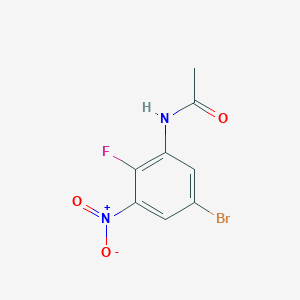

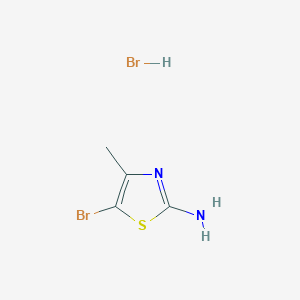

![molecular formula C18H15N3O5S B2994597 N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide CAS No. 313404-52-3](/img/structure/B2994597.png)

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide” is a complex organic compound. It contains a thiazole ring, which is a heterocyclic compound with sulfur and nitrogen. The compound also has a nitrobenzamide group and a dimethoxyphenyl group .

Molecular Structure Analysis

The molecular structure of such compounds can be analyzed using various spectroscopic techniques, including NMR, IR, and mass spectrometry . The exact structure would depend on the specific arrangement of the atoms and the stereochemistry of the compound.Chemical Reactions Analysis

The chemical reactions involving such compounds can vary widely depending on the conditions and the reactants used. Thiazoles can undergo a variety of reactions, including nucleophilic substitution and addition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds would depend on their specific structure. Some general properties might include a high boiling point and a relatively high density . The compound is likely to be soluble in organic solvents .Scientific Research Applications

Hypoxia-Selective Antitumor Agents

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide has been studied for its potential as a hypoxia-selective cytotoxin. These compounds are designed to be selectively toxic to hypoxic cells, which are often found in solid tumors due to inadequate blood supply. The hypoxic cell cytotoxicity of these agents is a crucial area of research, aiming to develop more effective cancer treatments by targeting tumor cells more selectively while sparing healthy tissues (Palmer et al., 1996).

Quality Control in Medicinal Chemistry

The development of quality control methods for promising anticonvulsants is another area of research. Specifically, derivatives of 1,3,4-thiadiazole, to which N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide is related, have shown potential in the search for effective anticonvulsants. The synthesis of such compounds and the establishment of methods for their identification, purity assessment, and quantitative determination are essential for advancing them through preclinical studies (Sych et al., 2018).

Electrophysiological Effects

Research on the electrophysiological effects of similar compounds on cardiac tissues has revealed insights into their potential therapeutic applications. For instance, studies on BRL-32872, a compound with structural similarities, have demonstrated its ability to prolong action potential duration in cardiac tissues without significantly changing the resting membrane potential or the maximum rate of depolarization. These findings are valuable for developing novel antiarrhythmic agents with multiple channel-blocking properties (Bril et al., 1995).

Crystal Engineering

In crystal engineering, the interactions between components in a crystalline matrix can significantly influence the material's properties. Research involving compounds like N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide and its interactions within crystals, through hydrogen and halogen bonds, contributes to the design of new materials with desired physical and chemical properties. Such studies provide a foundation for the development of novel materials for various applications, including pharmaceuticals and electronics (Saha et al., 2005).

Mechanism of Action

Future Directions

properties

IUPAC Name |

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O5S/c1-25-15-7-6-11(9-16(15)26-2)14-10-27-18(19-14)20-17(22)12-4-3-5-13(8-12)21(23)24/h3-10H,1-2H3,(H,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJTKYKOEIRWRGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

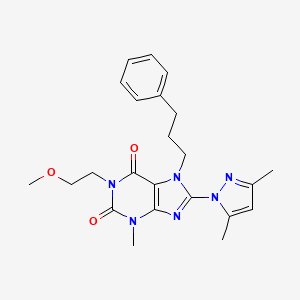

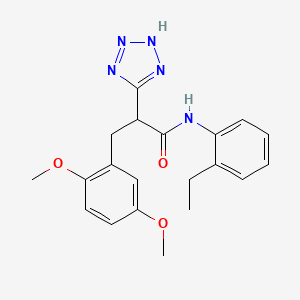

![Methyl 8-oxa-2-azaspiro[4.5]decane-4-carboxylate hydrochloride](/img/structure/B2994521.png)

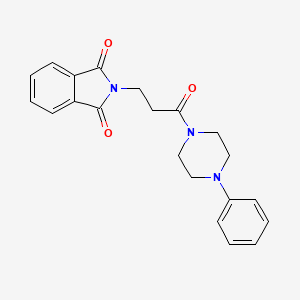

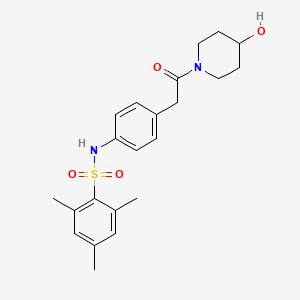

![N-(1-cyano-1,2-dimethylpropyl)-2-{2,5-dioxo-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-1-yl}acetamide](/img/structure/B2994523.png)

![1-[4-[(1-Methylimidazol-2-yl)methyl]-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B2994528.png)

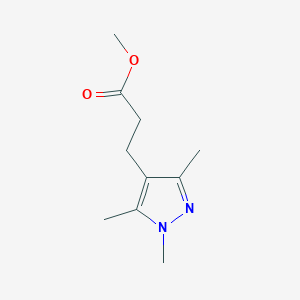

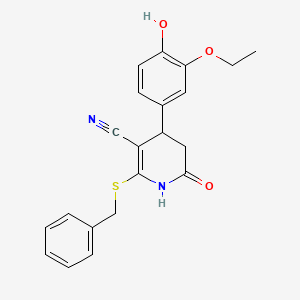

![[1-(2,2-Difluoroethyl)-5-iodopyrazol-3-yl]methanol](/img/structure/B2994534.png)